molecular formula C20H23ClN2O4S B5063520 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B5063520
M. Wt: 422.9 g/mol
InChI Key: BGHHZHSBZWGIOF-UHFFFAOYSA-N
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Description

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a chloro group, a pyrrolidine ring, and a sulfonylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonylphenoxy intermediate, followed by the introduction of the pyrrolidine ring and the chloro group. The final step involves the acylation of the intermediate with 4-methylphenylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-pyrrolidin-1-ylpyrimidine: Shares the pyrrolidine and chloro groups but differs in the core structure.

    2-chloro-2-methylpropane: Contains a chloro group but lacks the complex sulfonylphenoxy and pyrrolidine moieties.

Uniqueness

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-4-6-16(7-5-15)13-22-20(24)14-27-19-9-8-17(12-18(19)21)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHZHSBZWGIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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